![molecular formula C21H14Cl3N5OS B12037008 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 476483-85-9](/img/structure/B12037008.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, chlorinated phenyl groups, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dichlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C23H20ClN5OS, and it features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of various substituents on the phenyl and pyridine rings enhances its pharmacological profile.
Pharmacological Applications
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Neuroprotective Agents
- Research indicates that derivatives of the triazole core can act as neuroprotective agents. Specifically, compounds with similar structures have shown promise in inhibiting the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. For instance, studies have identified that modifications to the pyridinyl-triazole structure could lead to effective inhibitors of neurodegeneration .
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Antimicrobial Activity
- Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial and antifungal properties. In particular, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant strains.
-
Anticancer Properties
- The triazole moiety has been linked to anticancer activity. Studies have explored the synthesis of triazole derivatives that exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation makes it a candidate for further investigation in oncology .
Table 1: Summary of Key Studies on 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Interhalogen Compounds
Uniqueness
What sets 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide apart is its combination of a triazole ring with chlorinated phenyl groups and a sulfanyl-acetamide linkage. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C21H14Cl3N5OS. Its structural features include a triazole ring, chlorophenyl groups, and a sulfanyl moiety, which are known to contribute to various biological activities.
Structural Information:
- Molecular Formula: C21H14Cl3N5OS
- SMILES Notation: C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl
- InChI Key: VOVSYEFSWDCJMS-UHFFFAOYSA-N
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing the 1,2,4-triazole scaffold. This particular compound exhibits a range of pharmacological effects:
- Antifungal Activity: Triazole derivatives are widely recognized for their antifungal properties. Research indicates that similar compounds have shown significant efficacy against various fungal strains, including Candida species and Aspergillus spp. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes .
- Antibacterial Activity: Compounds with triazole structures have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The activity is attributed to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
- Anticancer Potential: Some studies suggest that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) analysis indicates that modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines .
Antifungal Studies
A study evaluating the antifungal activity of triazole derivatives found that certain compounds exhibited MIC values of ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming standard treatments like fluconazole .
Antibacterial Studies
In another investigation, a series of triazole compounds were synthesized and tested for antibacterial activity. The results indicated that some derivatives had MIC values as low as 3.125 µg/mL against resistant strains of bacteria such as S. aureus and Pseudomonas aeruginosa.
Anticancer Activity
Research on the anticancer potential of triazoles revealed that specific modifications led to enhanced activity against breast cancer cell lines. Compounds were shown to induce apoptosis through caspase activation pathways .
Properties
CAS No. |
476483-85-9 |
---|---|
Molecular Formula |
C21H14Cl3N5OS |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C21H14Cl3N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-18-6-3-15(23)11-17(18)24/h1-11H,12H2,(H,26,30) |
InChI Key |
VOVSYEFSWDCJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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